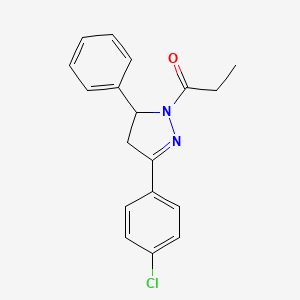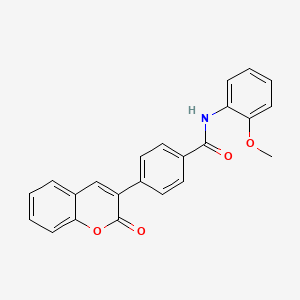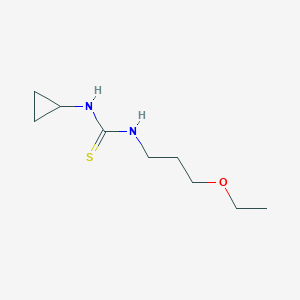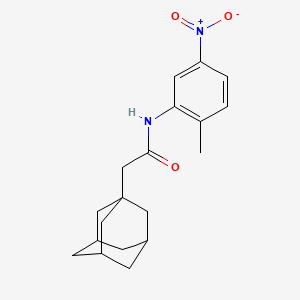
3-(4-chlorophenyl)-5-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a pyrazole derivative that has been found to exhibit a wide range of biochemical and physiological effects. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
3-(4-chlorophenyl)-5-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has been found to act as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory mediators. The compound has also been found to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes. This compound has been shown to reduce the production of prostaglandins and leukotrienes, thereby exhibiting anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). The compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-5-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. The compound is stable and can be easily synthesized using various methods. This compound has also been found to exhibit low toxicity and high selectivity for COX-2 enzyme inhibition. However, this compound has some limitations for lab experiments. The compound has poor solubility in water, which can affect its bioavailability. This compound also has a short half-life, which can limit its therapeutic potential.
Orientations Futures
3-(4-chlorophenyl)-5-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has several potential future directions for scientific research. The compound has been found to exhibit potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to explore the potential of this compound in these areas. This compound also has potential applications in the treatment of cancer and cardiovascular diseases. Future studies can focus on the development of this compound-based drugs for these indications. Additionally, further studies are needed to explore the mechanism of action of this compound and its potential side effects.
Conclusion:
This compound is a pyrazole derivative that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been found to exhibit a wide range of biochemical and physiological effects. This compound has potential therapeutic applications in the treatment of neurodegenerative disorders, cancer, and cardiovascular diseases. Further studies are needed to explore the potential of this compound in these areas and to develop this compound-based drugs for these indications.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to exhibit anticonvulsant, antidepressant, and anxiolytic effects. Studies have also shown that this compound has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[5-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-2-18(22)21-17(14-6-4-3-5-7-14)12-16(20-21)13-8-10-15(19)11-9-13/h3-11,17H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLOJPFTHBSIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-3-[(4-fluorobenzyl)thio]-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4134086.png)

![methyl 6-methyl-4-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4134107.png)

![N-(4-bromo-2-chlorophenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B4134139.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-(4-methyl-3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4134158.png)
![2-{[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4134159.png)
![methyl 4-{[({4-ethyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4134166.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4134172.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4134178.png)
![2-chloro-N-(2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4134179.png)
![ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4134182.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4134186.png)
